(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of a substituted benzaldehyde with an imidazole derivative under basic conditions, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE
- 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Uniqueness: This compound is unique due to its specific structural features, such as the presence of a cyclohexyl group, a methoxy group, and a nitro-pyrazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H23N5O4S/c1-30-19-8-7-14(9-15(19)12-24-13-17(11-22-24)26(28)29)10-18-20(27)25(21(31)23-18)16-5-3-2-4-6-16/h7-11,13,16H,2-6,12H2,1H3,(H,23,31)/b18-10- |
InChI Key |
XIDSELGDBUMAMG-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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